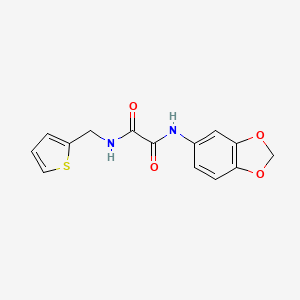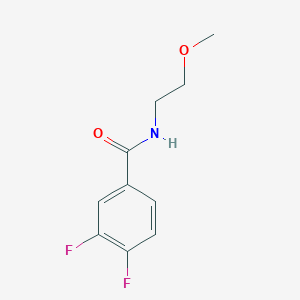![molecular formula C20H22FN7O B4557920 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C20H22FN7O and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18698651 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition Activities
Research by Mekky, A.E.M., & Sanad, S. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted the synthesis of compounds with significant antibacterial efficacies and biofilm inhibition activities. These compounds demonstrated potent inhibitory actions against various bacterial strains, including MRSA and VRE, showcasing their potential as antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Molecular Structure Investigations
Another study by Shawish, I., et al. (2021), involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, presented molecular structure investigations. This research provides insights into intermolecular interactions and electronic properties of such compounds, which could inform the design of new materials or pharmaceuticals with tailored properties (Shawish et al., 2021).
In Vitro Screening for Biological Activities
Flefel, E.M., et al. (2018) conducted in vitro screening of newly synthesized compounds for antimicrobial and antioxidant activities. This study emphasizes the importance of molecular docking in predicting the binding energies of ligands, offering a pathway to discovering new drugs with antimicrobial and antioxidant capabilities (Flefel et al., 2018).
Development of Uroselective Alpha 1-Adrenoceptor Antagonists
Elworthy, T., et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists through in vitro screening. Their findings highlight the potential of such compounds in therapeutic applications, specifically targeting the human lower urinary tract, demonstrating the chemical's utility in medical research (Elworthy et al., 1997).
Synthesis and Antimicrobial Activity
Babu, D.S., et al. (2015), explored the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating their in vitro antibacterial activity. This study underlines the significance of structural modification in enhancing antimicrobial properties, potentially leading to the development of new antibacterial agents (Babu et al., 2015).
Propriétés
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-14-13-15(2)28(25-14)19-8-7-18(23-24-19)26-9-11-27(12-10-26)20(29)22-17-5-3-16(21)4-6-17/h3-8,13H,9-12H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSBIOGXPNGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(sec-butylamino)carbonyl]amino}benzoic acid](/img/structure/B4557845.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557857.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B4557863.png)
![1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B4557875.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4557878.png)

![1-(METHYLSULFONYL)-N~4~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B4557882.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4557895.png)
![N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B4557897.png)
![N-({5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)
![5-[(4-ETHOXYPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B4557914.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)
![7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4557941.png)
